Welcome to the BenchChem Online Store!
molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

4-Chloro-isatoic anhydride

Cat. No. B1580710
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05795984

Procedure details

According to the same manner as in Example 4, except that the flask was changed to 300 ml flask, laurylpyridinium chloride was not used, 103 g of water was added, and that amounts of toluene, phosgene and 4-chloroanthranilic acid were changed to 34 g, 40 g and 35 g, respectively, 35.6 g of 7-chloroisatoic anhydride (purity: 73.8%) was obtained. The yield was 67% and the volume efficiency was 9 g/100 ml.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].C([N+]1C=CC=CC=1)CCCCCCCCCCC.O.[C:21](Cl)(Cl)=[O:22].[Cl:25][C:26]1[CH:27]=[C:28]([NH2:35])[C:29](=[CH:33][CH:34]=1)[C:30]([OH:32])=[O:31]>C1(C)C=CC=CC=1>[CH:34]1[C:26]([Cl:25])=[CH:27][C:28]2[NH:35][C:21]([O:31][C:30](=[O:32])[C:29]=2[CH:33]=1)=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1
Step Two
Name
Quantity
103 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was changed to 300 ml flask

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.6 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.